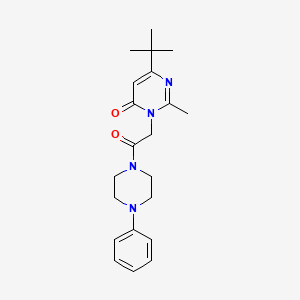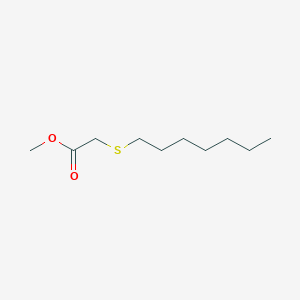![molecular formula C7H4BrN3O2 B2631328 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159831-50-1](/img/structure/B2631328.png)
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the CAS Number: 832735-60-1 . It has a molecular weight of 198.02 and its IUPAC name is 7-bromo [1,2,4]triazolo [4,3-a]pyridine . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine is 1S/C6H4BrN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H . This indicates that the compound consists of a bromine atom, a nitrogen-containing triazole ring, and a pyridine ring .Physical And Chemical Properties Analysis
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Characterization
The scientific interest in 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid primarily revolves around its potential as a versatile synthetic intermediate. Research demonstrates the synthesis of related triazolopyridines and their structural characterization, highlighting the chemical's utility in the development of novel compounds with potential biological activities. For instance, efficient methods for synthesizing triazolopyridines through oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions have been developed, providing a pathway for producing these compounds with precise structural features (El-Kurdi et al., 2021). Additionally, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their conversion to various analogues through ring rearrangement and diversification processes has been reported, showcasing the chemical's adaptability for further chemical transformations (Tang et al., 2014).
Biological Activity Potential
Although the direct applications of 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid were not found in the research, the studies on similar triazolopyridine compounds reveal a broader interest in exploring their biological activities. The structural motifs of triazolopyridines have been associated with various biological activities, prompting investigations into their potential pharmaceutical applications. For example, the synthesis of triazolopyridine derivatives and evaluation of their antibacterial activities have been conducted, demonstrating the potential of these compounds in developing new antimicrobial agents (Xiao et al., 2014). Such research underlines the importance of structural diversification, as enabled by intermediates like 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, in discovering new biologically active molecules.
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335 , indicating potential hazards if ingested, in contact with skin, or if inhaled. Precautionary statements include P261-P280-P305+P351+P338 , suggesting measures to prevent exposure and procedures to follow in case of contact.
properties
IUPAC Name |
7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-2-11-5(3-4)9-10-6(11)7(12)13/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFUVTRWQVNKQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)O)C=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-tert-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2631246.png)
![(Z)-1-benzyl-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2631247.png)



![N1-(4-chlorobenzyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2631253.png)




![Ethyl 4-[3-(4-ethylphenoxy)phenyl]-1-hydroxy-2-oxopyrrolidine-3-carboxylate](/img/structure/B2631262.png)


![2-(2,4-Dimethylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2631268.png)